molecular formula C11H11NO3 B089125 Ethyl 6-hydroxy-1H-indole-2-carboxylate CAS No. 15050-03-0

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Cat. No. B089125
CAS RN: 15050-03-0
M. Wt: 205.21 g/mol
InChI Key: FVMVBNSCNRLYIJ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions. Thus, new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

  • Anti-Hepatitis B Virus Activities : A study investigated the anti-HBV activities of a series of ethyl 5-hydroxyindole-3-carboxylates. Among them, one compound demonstrated significant anti-HBV activity, more potent than the control drug, lamivudine (Chunshen Zhao, Yanfang Zhao, H. Chai, & P. Gong, 2006).

  • Synthesis of Formyl-1H-Indole-2-Carboxylates : Another study described the synthesis of ethyl formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. These compounds are valuable synthetic intermediates (B. Pete, Å. Szöllösy, & B. Szokol, 2006).

  • Cyclisation Mechanisms of Indolo Oxime Ethers : A study explored the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, leading to the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, elucidating the mechanism of this reaction (Kylie A. Clayton, D. Black, & J. Harper, 2008).

  • Antiviral Activity : Research synthesized various ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and tested them for antiviral activity against influenza and hepatitis C viruses. Some compounds exhibited micromolar activities against specific viruses (A. Ivashchenko et al., 2014).

  • Natural Source Isolation : A study isolated new indole derivatives, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, from a marine sponge, marking its first natural source discovery (D. B. Abdjul, H. Yamazaki, K. Ukai, & M. Namikoshi, 2015).

  • Preclinical Study of Anti-Influenza Drug Candidate : AV0038, a compound similar to ethyl 6-hydroxy-1H-indole-2-carboxylate, was studied for its pharmacological properties as an anti-influenza drug candidate. The study found AV0038 to have attractive pharmacological properties and no acute toxicity in mice (A. Ivashchenko et al., 2014).

  • Synthesis Strategy from Ethyl Pyrrole-2-Carboxylate : A study developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, leading to the synthesis of various indoles functionalized on the benzene moiety (Masanobu Tani et al., 1996).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 6-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVBNSCNRLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org

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